molecular formula C15H14O2S B7877787 2-Phenyl-3-(phenylsulfanyl)propanoic acid

2-Phenyl-3-(phenylsulfanyl)propanoic acid

Cat. No.: B7877787
M. Wt: 258.3 g/mol
InChI Key: GRLOFCAHYJQBGZ-UHFFFAOYSA-N
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Description

2-Phenyl-3-(phenylsulfanyl)propanoic acid is an organic compound with the molecular formula C15H14O2S. It is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(phenylsulfanyl)propanoic acid typically involves the reaction of benzeneacetic acid with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(phenylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl-3-(phenylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(phenylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-3-(phenylsulfanyl)propanoic acid is unique due to the combination of the phenylsulfanyl group and the propanoic acid backbone. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-phenyl-3-phenylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-15(17)14(12-7-3-1-4-8-12)11-18-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLOFCAHYJQBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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